3-(4-Fluorophenyl)piperidine
Overview
Description
3-(4-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN It consists of a piperidine ring substituted with a 4-fluorophenyl group at the third position
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been reported to exhibit a wide range of biological activities, including antimalarial effects .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been reported to influence various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Pharmacokinetics
The physicochemical properties of piperidine derivatives can influence their pharmacokinetic profiles, potentially affecting their bioavailability .
Result of Action
Piperidine derivatives have been reported to exhibit various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-Fluorophenyl)piperidine are not fully understood due to the lack of extensive research on this specific compound. Based on its structural similarity to other piperidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding to active sites, allosteric modulation, or other types of molecular interactions .
Cellular Effects
Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Therefore, it is not possible to comment on any threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
Other piperidine derivatives have been shown to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions .
Transport and Distribution
It is possible that it could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The localization of a protein or compound can often be tied to its function, so determining the subcellular localization of this compound could provide valuable insights into its potential roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the cyclization of 4-fluorophenylacetonitrile with piperidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)piperidin-4-one.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylpiperidines with different functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: Similar structure but with the fluorophenyl group at a different position.
3-(4-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)piperidine: Similar structure with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(4-fluorophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647989 | |
Record name | 3-(4-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676495-94-6 | |
Record name | 3-(4-Fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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